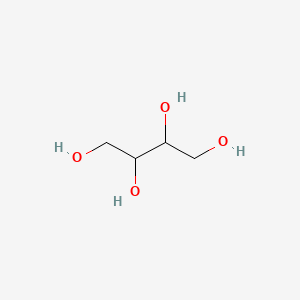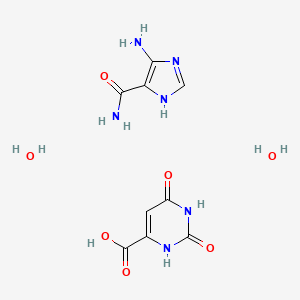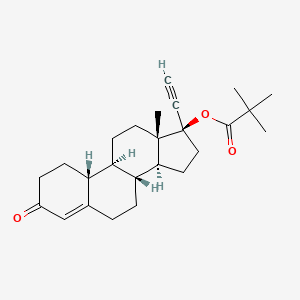
Butane-1,2,3,4-tetrol
Übersicht
Beschreibung
DL-Threitol ist ein chiraler vierkohlenstoffhaltiger Zuckeralkohol mit der Summenformel C₄H₁₀O₄. Er existiert in den enantiomeren Formen D-Threitol und L-Threitol, die die reduzierten Formen von D- und L-Threose sind . Diese Verbindung wird hauptsächlich als Zwischenprodukt in der chemischen Synthese anderer Verbindungen verwendet und hat verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie.
Wissenschaftliche Forschungsanwendungen
DL-Threitol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als chiraler Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Biologie: Wird bei der Untersuchung von Enzymmmechanismen und Proteininteraktionen eingesetzt.
Medizin: Wird wegen seiner potenziellen Verwendung als Kryoprotektivum zur Konservierung biologischer Proben untersucht.
Wirkmechanismus
DL-Threitol übt seine Wirkungen hauptsächlich durch seine Wechselwirkungen mit Enzymen und Proteinen aus. Es wirkt als Schutzmittel, indem es die Oxidation von Thiolgruppen in Proteinen verhindert und so deren funktionelle Integrität erhält. Die Verbindung erreicht dies, indem sie stabile Komplexe mit den Thiolgruppen bildet, die ihre Oxidation zu Disulfiden verhindert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
DL-Threitol kann durch Reduktion von Threose synthetisiert werden. Eine übliche Methode beinhaltet die katalytische Hydrierung von Threose unter Verwendung eines Metallkatalysators wie Palladium auf Kohlenstoff (Pd/C) unter milden Bedingungen. Die Reaktion verläuft typischerweise wie folgt:
C₄H₆O₄ + H₂ → C₄H₁₀O₄
Industrielle Produktionsmethoden
In industriellen Umgebungen wird DL-Threitol durch mikrobielle Fermentation von Glucose hergestellt. Bestimmte Stämme von Mikroorganismen, wie z. B. bestimmte Arten von Bakterien oder Hefen, werden verwendet, um Glucose durch eine Reihe von enzymatischen Reaktionen in Threitol umzuwandeln. Dem Fermentationsprozess folgen Reinigungsschritte, um das Threitol zu isolieren und zu reinigen.
Chemische Reaktionsanalyse
Arten von Reaktionen
DL-Threitol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: DL-Threitol kann mit milden Oxidationsmitteln wie Pyridiniumchlorochromat (PCC) zu Threose oxidiert werden.
Reduktion: DL-Threitol kann mit Reduktionsmitteln wie Natriumborhydrid (NaBH₄) zu anderen Zuckeralkoholen wie Erythritol reduziert werden.
Substitution: DL-Threitol kann Substitutionsreaktionen eingehen, bei denen Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen
Oxidation: Pyridiniumchlorochromat (PCC) in Dichlormethan (CH₂Cl₂) bei Raumtemperatur.
Reduktion: Natriumborhydrid (NaBH₄) in Methanol (CH₃OH) bei niedrigen Temperaturen.
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution, wie z. B. Säurechloride zur Veresterung.
Hauptprodukte, die gebildet werden
Oxidation: Threose
Reduktion: Erythritol
Substitution: Veresterte oder veretherte Derivate von Threitol
Analyse Chemischer Reaktionen
Types of Reactions
DL-Threitol undergoes various chemical reactions, including:
Oxidation: DL-Threitol can be oxidized to threose using mild oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: DL-Threitol can be reduced to form other sugar alcohols, such as erythritol, using reducing agents like sodium borohydride (NaBH₄).
Substitution: DL-Threitol can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH₂Cl₂) at room temperature.
Reduction: Sodium borohydride (NaBH₄) in methanol (CH₃OH) at low temperatures.
Substitution: Various reagents depending on the desired substitution, such as acyl chlorides for esterification.
Major Products Formed
Oxidation: Threose
Reduction: Erythritol
Substitution: Esterified or etherified derivatives of threitol
Wirkmechanismus
DL-Threitol exerts its effects primarily through its interactions with enzymes and proteins. It acts as a protective agent by preventing the oxidation of thiol groups in proteins, thereby maintaining their functional integrity. The compound achieves this by forming stable complexes with the thiol groups, which prevents their oxidation to disulfides .
Vergleich Mit ähnlichen Verbindungen
DL-Threitol ähnelt anderen Zuckeralkoholen wie Erythritol und Dithioerythritol. Es ist jedoch einzigartig in seiner spezifischen chiralen Konfiguration und seiner Fähigkeit, stabile Komplexe mit Thiolgruppen zu bilden. Dies macht es besonders nützlich in Anwendungen, bei denen der Schutz von Thiolgruppen entscheidend ist .
Liste ähnlicher Verbindungen
Erythritol: Ein vierkohlenstoffhaltiger Zuckeralkohol, der als Zuckeraustauschstoff verwendet wird.
Dithioerythritol: Ein Isomer von Dithiothreitol, das zum Schutz von Sulfhydrylgruppen vor Oxidation verwendet wird.
Die einzigartigen Eigenschaften und die Vielseitigkeit von DL-Threitol machen es zu einer wertvollen Verbindung in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie.
Eigenschaften
IUPAC Name |
butane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859289 | |
| Record name | Butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Threitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7541-59-5, 6968-16-7, 7493-90-5 | |
| Record name | 1,2,3,4-Butanetetrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7541-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetritol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007541595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC20660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butane-1,2,3,4-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70859289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-1,2,3,4-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Butanetetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















